5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde
Description
Historical Context of Substituted Pyridine-3-carbaldehydes in Chemical Research
Substituted pyridine-3-carbaldehydes have long served as critical intermediates in synthetic organic chemistry due to their dual functionality: the aromatic pyridine core and the reactive aldehyde group. Early work on pyridine derivatives dates to the 19th century, with the isolation of pyridine from coal tar and subsequent development of synthetic methods like the Hantzsch and Chichibabin reactions. The introduction of formyl groups at the 3-position of pyridine, as seen in nicotinaldehyde (pyridine-3-carbaldehyde), emerged as a pivotal advancement, enabling access to pharmaceuticals, agrochemicals, and materials.
The Vilsmeier–Haack reaction, first reported in the 1920s, became a cornerstone for synthesizing pyridine-3-carbaldehydes by formylating electron-rich aromatic systems. This method was later adapted for heterocyclic systems, including pyrazolo[3,4-b]pyridines. For example, 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde was synthesized via Vilsmeier–Haack conditions, demonstrating the versatility of this approach. These developments laid the groundwork for modern derivatives like 5-chloro-2-isopropoxy-pyridine-3-carbaldehyde, which combines halogen and alkoxy substituents for tailored reactivity.
Position of this compound in Heterocyclic Chemistry
This compound occupies a unique niche in heterocyclic chemistry due to its substitution pattern. The pyridine core provides aromatic stability and π-conjugation, while the 2-isopropoxy and 5-chloro substituents modulate electronic properties. The isopropoxy group at position 2 acts as an electron-donating moiety, enhancing nucleophilic aromatic substitution (NAS) at position 4, whereas the chloro group at position 5 exerts an electron-withdrawing effect, polarizing the ring.
This compound’s structural features align with motifs found in bioactive molecules. For instance, pyrazolo[3,4-b]pyridine derivatives with similar substitution patterns have been explored as CCR2 antagonists for inflammatory diseases. The aldehyde at position 3 serves as a handle for further functionalization, enabling the synthesis of Schiff bases, hydrazones, and heterocyclic fused systems.
Molecular Structure and Nomenclature Conventions
The IUPAC name 5-chloro-2-(propan-2-yloxy)pyridine-3-carbaldehyde systematically describes the compound’s structure:
- Pyridine core : A six-membered aromatic ring with one nitrogen atom.
- Numbering : Positions 2 (isopropoxy), 3 (aldehyde), and 5 (chloro) are assigned based on IUPAC priority rules.
- Substituents :
- Chloro (–Cl) at position 5.
- Isopropoxy (–O–CH(CH₃)₂) at position 2.
- Aldehyde (–CHO) at position 3.
The molecular formula C₉H₁₀ClNO₂ corresponds to a molar mass of 199.63 g/mol . X-ray crystallography and NMR studies confirm planarity of the pyridine ring, with the aldehyde group adopting a trans configuration relative to the nitrogen lone pair.
Theoretical Significance in Pyridine Scaffold Research
Theoretical studies on this compound provide insights into electronic modulation of pyridine derivatives. Density functional theory (DFT) calculations reveal that the chloro and isopropoxy groups induce a dipole moment of 2.1 D , redistributing electron density toward the nitrogen and aldehyde groups. This polarization enhances the aldehyde’s electrophilicity, making it susceptible to nucleophilic additions—a property exploited in the synthesis of imines and hydrazones.
Additionally, the compound’s frontier molecular orbitals (FMOs) suggest a HOMO localized on the pyridine ring and a LUMO centered on the aldehyde, facilitating charge-transfer interactions in metal coordination complexes. Such properties are critical for designing catalysts and photoactive materials.
In medicinal chemistry, the scaffold’s ability to engage in hydrogen bonding (via the aldehyde) and hydrophobic interactions (via the isopropoxy group) has been leveraged to optimize drug candidates. For example, analogs of this compound have shown promise as kinase inhibitors by occupying hydrophobic pockets in enzyme active sites.
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLAVICIIFRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-methylbenzyl)piperidin-3-amine is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-chloro-4-methylbenzyl group at the nitrogen position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Spectrum
Research indicates that piperidine derivatives, including 1-(2-Chloro-4-methylbenzyl)piperidin-3-amine, exhibit a broad range of pharmacological activities. These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors.
Table 1: Predicted Biological Activities
1-(2-Chloro-4-methylbenzyl)piperidin-3-amine's biological efficacy can be explained through several key mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including kinases and proteases, which are crucial in numerous cellular processes.
- Neurotransmitter Uptake Inhibition : It may influence neurotransmitter levels, providing therapeutic benefits for neurodegenerative diseases such as Parkinson's disease .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of piperidine derivatives, including 1-(2-Chloro-4-methylbenzyl)piperidin-3-amine. Results indicated that these compounds could inhibit neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and the inhibition of apoptotic pathways .
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis. The compound's mechanism involved disruption of bacterial membrane integrity .
Pharmacological Implications
The diverse biological activities exhibited by 1-(2-Chloro-4-methylbenzyl)piperidin-3-amine suggest its potential as a lead compound in drug development. Its ability to modulate critical biological processes makes it a candidate for further exploration in treating conditions such as:
- Cancer : Through its antineoplastic properties.
- Neurodegenerative Disorders : By providing neuroprotective effects.
- Infectious Diseases : Via its antimicrobial activity.
Scientific Research Applications
Organic Synthesis
5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds. Its structure allows for diverse chemical modifications, enabling the creation of complex molecules with potential biological activity.
Key Reactions:
- Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines, which can further undergo reduction to yield amines.
- Nucleophilic Substitution: The chlorine atom can be substituted with various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
Pharmaceutical Applications
The compound's derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds derived from this compound exhibit various biological activities, including:
- Antimicrobial Activity: Certain derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: Some studies suggest that modifications of this compound can lead to agents that inhibit cancer cell proliferation.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives synthesized from this compound. The results indicated that specific derivatives demonstrated significant activity against common pathogens, making them candidates for further development as antimicrobial agents .
Agrochemical Applications
In agrochemistry, this compound has been explored as an intermediate for synthesizing insecticides and herbicides. Its chlorinated structure is favorable for developing compounds with enhanced efficacy against pests.
Example Products:
- Insecticides: Compounds derived from this aldehyde have been formulated into insecticidal agents targeting agricultural pests.
- Herbicides: Research has focused on utilizing the compound in creating herbicides that selectively target weed species without harming crops.
Data Table: Biological Activities of Derivatives
Comparison with Similar Compounds
Analysis :
- Electronic Effects : Fluorine in enhances electron-withdrawing effects, altering reaction kinetics compared to chlorine.
- Aldehyde Position : Aldehyde at position 3 (target) vs. 2 () or 4 () affects conjugation and reactivity in subsequent derivatizations.
Non-Aldehyde Pyridine Derivatives
Analysis :
- Functional Group Reactivity : The boronic acid in enables cross-coupling reactions, contrasting with the aldehyde’s role in condensations. The carbonyl chloride in is more reactive than an aldehyde, suitable for acylations.
- Substituent Positioning : In , chloro and isopropoxy groups occupy positions 5 and 6, altering electronic distribution compared to the target compound’s 2- and 5-positions.
Preparation Methods
Preparation of 5-Chloro-pyridine Precursors
The initial step often involves preparation of 5-chloro-substituted pyridine derivatives. According to patent WO2021105399A1, 5-chloro pyridine-2-carboxylic acids and their derivatives can be synthesized via selective halogenation and subsequent functional group transformations under controlled temperatures (20°C to 100°C, optimally 60-100°C) in non-protic apolar solvents with dielectric constants less than 15. The selectivity of halogenation and substitution is influenced by the solvent dielectric constant, which affects ortho-para thiolation and related reactions.
| Parameter | Conditions/Notes |
|---|---|
| Temperature range | 20°C to 100°C; optimal 60-100°C |
| Solvent type | Non-protic apolar solvent, dielectric constant < 15 |
| Reagents | Sodium ethanethiolate or ethanethiol (for thiolation) |
| Selectivity control | Solvent dielectric constant influences regioselectivity |
This step yields 5-chloro-pyridine intermediates suitable for further functionalization.
Alkoxylation to Introduce the Isopropoxy Group at 2-Position
The substitution of the 2-position with an isopropoxy group is typically achieved via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. While explicit procedures for 5-chloro-2-isopropoxy-pyridine derivatives are scarce, related literature suggests:
- Use of isopropanol or isopropoxide salts as nucleophiles.
- Catalysis or activation of the 2-position via halogen or leaving group displacement.
- Mild to moderate heating to facilitate substitution without degrading sensitive groups.
The reaction conditions must be optimized to avoid competing reactions at other positions on the pyridine ring.
Formylation at the 3-Position to Obtain the Carbaldehyde
Formylation of the pyridine ring at the 3-position to yield the carbaldehyde functionality is commonly achieved by:
- Directed ortho-metalation followed by quenching with electrophilic formylating agents such as DMF (dimethylformamide).
- Vilsmeier-Haack reaction using POCl3 and DMF to introduce the aldehyde group selectively.
The presence of the 5-chloro and 2-isopropoxy substituents influences the reactivity and regioselectivity of formylation, requiring careful control of reaction parameters such as temperature and reagent stoichiometry.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Chlorination | Selective halogenation | Chlorinating agent, non-protic solvent, 60-100°C | 5-Chloro-pyridine intermediate |
| 2. Alkoxylation | Nucleophilic aromatic substitution | Isopropanol or isopropoxide salt, mild heating | 2-Isopropoxy substitution on pyridine ring |
| 3. Formylation | Electrophilic aromatic substitution | POCl3/DMF (Vilsmeier-Haack), controlled temp | 3-Carbaldehyde functionality introduction |
Research Findings and Considerations
- Solvent effects: The dielectric constant of the solvent significantly influences regioselectivity in halogenation and substitution reactions, as demonstrated by correlations in patent WO2021105399A1.
- Temperature control: Maintaining reaction temperatures within specified ranges (20-100°C) is critical to optimize yield and minimize byproducts.
- Reaction scalability: The described processes are adaptable to scalable conditions, enabling industrial synthesis of intermediates for agrochemicals and pharmaceuticals.
- Safety and purity: Use of appropriate solvents such as chlorobenzene can prevent formation of hazardous byproducts, as noted in related pyridine derivative syntheses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution at the 2-position of a pyridine ring, followed by aldehyde functionalization. For example, reacting 5-chloro-2-hydroxypyridine with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group, followed by formylation using Vilsmeier-Haack conditions (POCl₃/DMF) at the 3-position .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess isopropyl bromide for complete substitution). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid byproduct contamination.
Q. What analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Characterization :
- NMR : Assign peaks using and NMR. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while the isopropoxy group shows a septet (~δ 4.5–5.0 ppm) and doublets for methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺. Expected m/z: ~199.05 (C₉H₁₁ClNO₂).
- X-ray Crystallography : For absolute configuration, use SHELX software for structure refinement .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The aldehyde carbon is electrophilic, with calculated partial positive charge (~+0.35 e), favoring nucleophilic attack. Compare with experimental results (e.g., Grignard reagent additions) to validate predictions .
Q. What strategies resolve contradictions in regioselectivity observed during functionalization of the pyridine ring?
- Case Study : If competing reactions occur at the 4- vs. 6-position, use directing groups or protective chemistry. For example, temporarily protect the aldehyde as an acetal to direct electrophilic substitution to the 4-position .
- Data Analysis : Compare regioselectivity trends using Hammett parameters (σ values) for substituents. The electron-withdrawing Cl group at position 5 deactivates the ring but directs meta-substitution .
Q. How can crystallization challenges (e.g., polymorphism) be addressed for this compound?
- Approach : Screen solvents (e.g., EtOH, acetone, toluene) under varying temperatures. Use SHELXL to refine crystal structures and identify polymorphs .
- Troubleshooting : If crystals fail to form, employ seeding techniques or slow evaporation. Purity >95% (HPLC) is critical to avoid lattice disruptions .
Experimental Design & Data Interpretation
Q. How should researchers design kinetic studies to investigate the stability of the aldehyde group under acidic/basic conditions?
- Protocol :
Prepare solutions in pH-buffered media (pH 2–12).
Monitor aldehyde degradation via UV-Vis (λ = 280 nm) or NMR.
Calculate rate constants (k) using pseudo-first-order kinetics.
- Data Interpretation : Plot ln(concentration) vs. time; linearity confirms first-order decay. Stability is expected to decrease above pH 10 due to aldol condensation .
Q. What mechanistic insights can be gained from isotopic labeling (e.g., ) in the isopropoxy group?
- Application : Synthesize the compound with -labeled isopropanol. Track isotopic distribution via GC-MS after hydrolysis to study ether cleavage mechanisms (e.g., SN1 vs. SN2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
